molecular formula C6H4ClFS B1586523 3-Chloro-4-fluorothiophenol CAS No. 60811-23-6

3-Chloro-4-fluorothiophenol

Cat. No. B1586523
CAS RN: 60811-23-6
M. Wt: 162.61 g/mol
InChI Key: SFSHSIFYTWIGSF-UHFFFAOYSA-N
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Patent
US08022248B2

Procedure details

Iodomethane (1.15 ml) was added to a stirred mixture of 3-chloro-4-fluoro-benzenethiol (3.0 g) and potassium carbonate (2.48 g) in DMF (20 ml) and left overnight. The reaction was diluted with water and extracted with diethylether, the organics were dried and evaporated under reduced pressure, yield 4.3 g.
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
IC.[Cl:3][C:4]1[CH:5]=[C:6]([SH:11])[CH:7]=[CH:8][C:9]=1[F:10].[C:12](=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[CH3:12][S:11][C:6]1[CH:7]=[CH:8][C:9]([F:10])=[C:4]([Cl:3])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.15 mL
Type
reactant
Smiles
IC
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)S
Name
Quantity
2.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
CUSTOM
Type
CUSTOM
Details
the organics were dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure, yield 4.3 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CSC1=CC(=C(C=C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.